molecular formula C31H28P2 B1279269 (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-54-1

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

Cat. No.: B1279269
CAS No.: 71042-54-1
M. Wt: 462.5 g/mol
InChI Key: CDJHPMXMJUCLPA-UHFFFAOYSA-N
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Description

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are then used to catalyze a variety of chemical reactions with high enantioselectivity. The unique bicyclic structure of this ligand, combined with the presence of diphenylphosphino groups, makes it particularly effective in promoting stereoselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-ene backbone, which can be derived from norbornene.

    Chirality Induction: The chiral centers are introduced using chiral auxiliaries or catalysts that promote the formation of the desired (2S,3S) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities of the compound.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

    Quality Control: Ensuring the purity and enantiomeric excess of the compound through analytical methods such as NMR spectroscopy, HPLC, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene undergoes various types of reactions, including:

    Coordination Reactions: Forms complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation and Reduction: Participates in redox reactions where the metal center undergoes changes in oxidation state.

    Substitution Reactions: Involves the replacement of ligands in the metal complex with other ligands.

Common Reagents and Conditions

    Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, using metal precursors such as palladium acetate or rhodium chloride.

    Oxidation and Reduction: Often involve reagents like hydrogen gas (for reduction) or oxygen (for oxidation), under controlled temperature and pressure conditions.

    Substitution Reactions: Utilize various nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions are typically metal-ligand complexes that exhibit high catalytic activity and selectivity in asymmetric synthesis.

Scientific Research Applications

Chemistry

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is widely used in:

    Asymmetric Catalysis: Facilitates enantioselective reactions, such as hydrogenation, hydroformylation, and cross-coupling.

    Organometallic Chemistry: Forms stable complexes with transition metals, which are studied for their unique reactivity and properties.

Biology and Medicine

    Drug Synthesis: Used in the synthesis of chiral pharmaceuticals, where enantioselectivity is crucial for the biological activity of the drug.

    Biocatalysis: Employed in the development of biocatalysts that mimic natural enzymes.

Industry

    Fine Chemicals: Utilized in the production of high-value chemicals, such as flavors, fragrances, and agrochemicals.

    Materials Science: Investigated for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene exerts its effects involves:

    Coordination to Metal Centers: The diphenylphosphino groups coordinate to the metal center, forming a stable complex.

    Activation of Substrates: The metal-ligand complex activates the substrate, facilitating the desired transformation.

    Stereocontrol: The chiral environment created by the ligand induces enantioselectivity in the reaction.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.

    DIPAMP: A chiral diphosphine ligand with a different backbone structure.

    SEGPHOS: A chiral diphosphine ligand with a more flexible backbone.

Uniqueness

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is unique due to its:

    Bicyclic Structure: Provides a rigid framework that enhances stereocontrol.

    High Enantioselectivity: Exhibits superior enantioselectivity in various catalytic reactions compared to other ligands.

    Versatility: Effective in a wide range of reactions and compatible with multiple transition metals.

Properties

IUPAC Name

(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHPMXMJUCLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71042-54-1, 71042-55-2
Record name (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 2
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 3
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 4
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 5
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 6
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

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